molecular formula C20H39NaO4 B1630034 Sodium;2-(2-hexadecoxyethoxy)acetate CAS No. 33939-65-0

Sodium;2-(2-hexadecoxyethoxy)acetate

Cat. No.: B1630034
CAS No.: 33939-65-0
M. Wt: 366.5 g/mol
InChI Key: DWPSYGLTBCBSMP-UHFFFAOYSA-M
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Description

Sodium;2-(2-hexadecoxyethoxy)acetate is a sodium salt of a carboxylic acid derivative featuring a hexadecoxyethoxy (C₁₆H₃₃-O-CH₂CH₂-O-) group. This structure confers surfactant properties due to the hydrophilic carboxylate head and the hydrophobic hexadecyl chain. The compound is hypothesized to exhibit micelle-forming behavior, making it relevant in detergent formulations, emulsifiers, or pharmaceutical delivery systems.

Properties

CAS No.

33939-65-0

Molecular Formula

C20H39NaO4

Molecular Weight

366.5 g/mol

IUPAC Name

sodium;2-(2-hexadecoxyethoxy)acetate

InChI

InChI=1S/C20H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-18-24-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

DWPSYGLTBCBSMP-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCOCCOCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOCC(=O)[O-].[Na+]

Other CAS No.

33939-65-0

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-(2-hexadecoxyethoxy)acetate typically involves the reaction of cetyl alcohol with ethylene oxide to form ceteth-13, which is then carboxylated using chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction conditions generally include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(2-hexadecoxyethoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium;2-(2-hexadecoxyethoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;2-(2-hexadecoxyethoxy)acetate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification and cleansing .

Comparison with Similar Compounds

Sodium (2-Hydroxyethoxy)Acetate

  • Molecular Formula : C₄H₇NaO₄ .
  • Structure : Contains a hydroxyl group (-OH) on the ethoxy spacer instead of a hexadecyl chain.
  • Properties : Higher hydrophilicity due to the -OH group, leading to increased water solubility. Likely lower surfactant efficiency compared to longer-chain analogs.
  • Applications : Used in mild detergents or cosmetic formulations where moderate hydrophobicity is sufficient .

Sodium;2-(2-Hydroxydodecoxy)Acetate

  • Molecular Formula : C₁₄H₂₇NaO₄ (inferred).
  • Structure : Dodecoxy (C₁₂H₂₅-O-) chain with a hydroxyl substituent.
  • Properties : Intermediate hydrophobicity (C₁₂ chain) compared to the target compound (C₁₆). The hydroxyl group enhances solubility but reduces micellar stability.
  • Applications: Potential use in biodegradable surfactants or agrochemicals .

2-(Dodecyloxy)Ethoxy)Acetic Acid (Free Acid Form)

  • Molecular Formula : C₁₆H₃₂O₄ .
  • Structure : Free acid form with a C₁₂ chain and ethoxy spacer.
  • Properties : Lower water solubility than its sodium salt. Acidic pH may limit compatibility with alkaline systems.
  • Applications : Precursor for surfactant synthesis or pH-dependent formulations .

2-(2-Methoxyethoxy)Acetic Acid

  • Molecular Formula : C₅H₁₀O₄ .
  • Structure : Methoxy (-OCH₃) substituent instead of a long alkyl chain.
  • Properties : Highly hydrophilic due to the short methoxy group; unsuitable as a surfactant but useful as a solvent or intermediate in organic synthesis.
  • Applications : Laboratory reagent or pharmaceutical excipient .

Sodium [2-(2-Heptadecyl-4,5-Dihydro-1H-Imidazol-1-Yl)Ethoxy]Acetate

  • Molecular Formula : C₂₄H₄₃N₂NaO₃ (inferred) .
  • Structure : Heptadecyl (C₁₇) chain with an imidazole ring.
  • Applications : Niche applications in material science or specialized surfactants .

Comparative Data Table

Compound Name Molecular Formula Alkyl Chain Length Key Substituent Solubility (Water) Critical Applications
Sodium;2-(2-hexadecoxyethoxy)acetate C₂₀H₃₉NaO₄ (inferred) C₁₆ Ethoxy spacer Moderate Industrial surfactants
Sodium (2-hydroxyethoxy)acetate C₄H₇NaO₄ None Hydroxyl (-OH) High Cosmetics, mild detergents
Sodium;2-(2-hydroxydodecoxy)acetate C₁₄H₂₇NaO₄ C₁₂ Hydroxyl (-OH) Moderate Biodegradable surfactants
2-(Dodecyloxy)ethoxy)acetic acid C₁₆H₃₂O₄ C₁₂ Ethoxy spacer (acid) Low Surfactant precursor
2-(2-Methoxyethoxy)acetic acid C₅H₁₀O₄ None Methoxy (-OCH₃) High Laboratory reagent

Key Research Findings

  • Chain Length vs. Surfactant Efficiency : Longer alkyl chains (e.g., C₁₆ in the target compound) reduce critical micelle concentration (CMC), enhancing surfactant efficiency compared to shorter-chain analogs (e.g., C₁₂) .
  • Thermal Stability : Sodium acetate derivatives (e.g., sodium acetate trihydrate) exhibit phase transitions under heating, suggesting similar thermal sensitivity in ethoxylated analogs .
  • Safety Profile : Unlike sodium chloroacetate (hazardous due to -Cl ), the target compound’s lack of reactive substituents implies safer handling, akin to sodium diacetate (GRAS-listed food additive ).

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